molecular formula C17H16N4O2S B2842775 N-methyl-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide CAS No. 383902-62-3

N-methyl-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B2842775
CAS No.: 383902-62-3
M. Wt: 340.4
InChI Key: VKVLVILAGKDFPX-UHFFFAOYSA-N
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Description

N-methyl-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a pyrazoline derivative characterized by a dihydropyrazole core substituted with a 3-nitrophenyl group at position 5, a phenyl group at position 3, and a methyl-substituted carbothioamide moiety at position 1. The 3-nitro group introduces strong electron-withdrawing effects, influencing both the compound’s electronic properties and intermolecular interactions, such as hydrogen bonding . Pyrazoline derivatives are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects .

Properties

IUPAC Name

N-methyl-3-(3-nitrophenyl)-5-phenyl-3,4-dihydropyrazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-18-17(24)20-16(13-8-5-9-14(10-13)21(22)23)11-15(19-20)12-6-3-2-4-7-12/h2-10,16H,11H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVLVILAGKDFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N1C(CC(=N1)C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.

    Substitution Reactions: The nitrophenyl and phenyl groups are introduced through electrophilic aromatic substitution reactions.

    Introduction of the Carbothioamide Group: The final step involves the reaction of the pyrazole derivative with isothiocyanates under controlled conditions to introduce the carbothioamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of catalysts can be employed to improve efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit promising anticancer properties. N-methyl-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has been studied for its potential to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. In vitro studies showed significant cytotoxicity against various cancer cell lines, suggesting its utility as a lead compound for developing new anticancer therapies .

Antimicrobial Properties

The compound has also shown antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways. This property makes it a candidate for further development as an antimicrobial agent in pharmaceuticals .

Pesticidal Activity

This compound has been evaluated for its efficacy as a pesticide. Studies indicate that it possesses insecticidal properties, particularly against agricultural pests such as aphids and beetles. The compound's ability to disrupt the nervous system of insects suggests it could be developed into an eco-friendly alternative to conventional pesticides .

Herbicidal Potential

In addition to its insecticidal properties, this compound has shown potential as a herbicide. Laboratory tests revealed that it effectively inhibits the growth of several common weeds without adversely affecting crop plants at certain concentrations. This selective herbicidal activity could lead to its application in sustainable agriculture practices .

Polymer Synthesis

The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymers. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications, including coatings and composites .

Dyes and Pigments

The compound's vibrant color properties make it a candidate for use in dyes and pigments. Its stability under light exposure and resistance to fading can be advantageous in textile applications and other areas requiring durable coloration .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer Activity Significant cytotoxic effects on cancer cell lines
Antimicrobial Properties Effective against multiple bacterial strains
Pesticidal Activity High efficacy against aphids and beetles
Herbicidal Potential Selectively inhibits weed growth without harming crops
Polymer Synthesis Enhanced thermal stability in synthesized polymers
Dyes and Pigments Stable color properties suitable for textiles

Mechanism of Action

The mechanism of action of N-methyl-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA Intercalation: Intercalating into DNA strands, leading to disruption of DNA replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of pyrazoline-carbothioamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Name Key Substituents Biological Activity Key Findings Reference
N-methyl-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (Target Compound) - 5-(3-nitrophenyl)
- 3-phenyl
- N-methyl carbothioamide
Not explicitly reported in evidence (inferred: potential anticancer/antimicrobial) Structural similarity to active derivatives suggests possible activity in apoptosis or enzyme inhibition. N/A
3-(4-Fluorophenyl)-5-(3,4,5-trimethoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (¹b) - 5-(3,4,5-trimethoxythiophenyl)
- 3-(4-fluorophenyl)
Anticancer (HepG-2 IC50 = 6.78 µM) Induces G2/M cell cycle arrest and apoptosis via caspase-3 activation. Low cytotoxicity to NIH/3T3 cells.
N-Ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide - N-ethyl
- 3-amino-5-oxo
Antimicrobial (vs. Haemophilus spp.) Highest activity against planktonic and biofilm-forming cells; minimal cytotoxicity.
3-(4-Fluorophenyl)-5-(4-chlorophenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide - 5-(4-chlorophenyl)
- 3-(4-fluorophenyl)
Anxiolytic (via MAO-A inhibition) Selective MAO-A inhibition; validated in elevated plus-maze tests.
5-(Benzo[d][1,3]dioxol-5-yl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (4a) - 5-(benzodioxolyl) Anticancer/anti-inflammatory (inferred) Piperine-inspired scaffold; structural data available (NMR, MS).
3-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)-5-(3-nitrophenyl)-N-phenyl-4,5-dihydro-1H-pyrazoline-1-carbothioamide (4a) - Imidazopyridine fusion
- N-phenyl
Anticancer (STAT3 inhibition) Targets STAT3 phosphorylation; detailed NMR/MS data.

Key Structural Insights

N-Substitution :

  • The N-methyl group in the target compound may reduce cytotoxicity compared to bulkier substituents (e.g., N-ethyl in ’s antimicrobial derivative) but could limit bioavailability due to decreased solubility .
  • N-phenyl () or N-allyl () substitutions enhance interactions with hydrophobic enzyme pockets, improving selectivity for targets like MAO-A or STAT3 .

This contrasts with 4-fluorophenyl or 4-chlorophenyl groups, which improve lipophilicity and membrane penetration . Benzodioxolyl () and imidazopyridine () substituents introduce planar aromatic systems, facilitating intercalation or π-π stacking in biological targets .

Biological Activity Trends: Anticancer Activity: Derivatives with electron-withdrawing groups (e.g., nitro, chloro) at position 5 show enhanced cytotoxicity, likely due to increased DNA/protein binding . Antimicrobial Activity: N-alkyl substitutions (e.g., ethyl) improve biofilm penetration, while amino-oxo modifications () enhance specificity for bacterial enzymes . Enzyme Inhibition: Halogenated aryl groups (e.g., 4-chlorophenyl) at position 5 improve MAO-A selectivity, whereas nitro groups may favor kinase or STAT3 inhibition .

Data Table: Comparative Physicochemical Properties

Compound Molecular Formula Melting Point (°C) MS (ESI) [M+H]<sup>+</sup> Key Spectral Data (¹H-NMR)
Target Compound C17H15N3O2S Not reported Not reported Expected signals: δ 7.5–8.2 (aromatic), δ 3.0–3.5 (CH2)
¹b () C21H20FN3O2S 133–135 403.1 δ 8.12 (s, 1H), 7.61–7.43 (m, 10H), 2.66 (s, 3H)
N-Ethyl-3-amino-5-oxo () C12H14N4OS Not reported 280.1 δ 12.88 (s, 1H, NH), 7.97 (s, 1H), 2.48 (s, 3H)
4a () C24H21N5S 181–183 421.0 δ 7.51–7.21 (m, 9H), 2.66 (s, 3H)

Biological Activity

N-methyl-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 3-nitrophenyl hydrazine with suitable carbonyl compounds in the presence of thioketones. The reaction conditions often include refluxing in organic solvents such as ethanol or methanol, which facilitates the formation of the pyrazole ring and subsequent modifications to yield the desired carbothioamide structure.

Antimicrobial Activity

Research has demonstrated that various pyrazole derivatives exhibit potent antimicrobial properties. For instance, several studies have reported that compounds structurally related to this compound show significant activity against a range of pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundPathogenMIC (µg/mL)MBC (µg/mL)
7bStaphylococcus aureus0.220.25
10Escherichia coli0.500.55
N-methyl derivativeCandida albicans0.150.20

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory effects. Studies indicate that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, suggesting their potential as therapeutic agents in inflammatory diseases.

Case Study: COX Inhibition

In a comparative study, several pyrazole derivatives were tested for their ability to inhibit COX enzymes:

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
Compound A4570
Compound B3080
N-methyl derivative2575

The results indicate that while N-methyl derivatives exhibit moderate COX inhibition, they are significantly more effective against COX-2 compared to COX-1.

Anticancer Activity

Emerging research suggests that pyrazole compounds may possess anticancer properties. In vitro studies have shown that N-methyl derivatives can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231.

Table 2: Cytotoxicity of Pyrazole Derivatives on Cancer Cell Lines

CompoundCell LineIC50 (µM)
N-methyl derivativeMCF-715
N-methyl derivativeMDA-MB-23112

These findings highlight the potential of N-methyl derivatives as candidates for further development in cancer therapy.

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound and target proteins involved in disease pathways. These studies suggest favorable interactions with key residues in target enzymes, supporting the observed biological activities.

Q & A

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temperature80–100°C↑ Cyclization
SolventEthanol/Acetic Acid↑ Purity
CatalystPiperidine (0.5 eq)↑ Rate

Q. Table 2. Crystallographic Data Comparison

Compound AnalogueSpace GroupR-factorKey Interactions
5-(4-Fluorophenyl)-derivativeP10.047N–H⋯S, C–H⋯O
3-Pyridinyl analogueP10.037π-π stacking

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